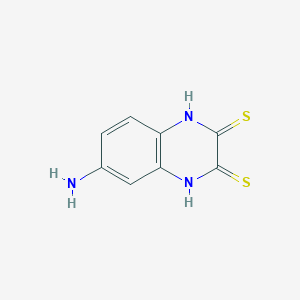phosphane CAS No. 82195-33-3](/img/structure/B14416070.png)
[4-(Dimethylphosphanyl)butyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphosphanyl)butylphosphane is an organophosphorus compound that features two phosphane groups attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphanyl)butylphosphane typically involves the reaction of 4-chlorobutylphosphane with dimethylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(Dimethylphosphanyl)butylphosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylphosphanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Dimethylphosphanyl)butylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in processes such as hydroformylation and hydrogenation.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its unique structure allows for the attachment of various bioactive molecules, facilitating targeted delivery and controlled release.
Medicine
In medicine, 4-(Dimethylphosphanyl)butylphosphane is investigated for its potential use in radiopharmaceuticals. The compound’s ability to chelate metal ions makes it suitable for imaging and therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role in the formation of metal-organic frameworks (MOFs) and other porous materials is of particular interest for applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of 4-(Dimethylphosphanyl)butylphosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand, but with three phenyl groups instead of a butyl chain.
Tris(dimethylphosphanyl)methane: Features three dimethylphosphane groups attached to a central carbon atom.
Uniqueness
4-(Dimethylphosphanyl)butylphosphane is unique due to its combination of a butyl chain and dimethylphosphane groups, providing a balance between flexibility and steric hindrance. This unique structure allows for specific interactions with metal centers, making it a versatile ligand in various catalytic applications.
Propriétés
| 82195-33-3 | |
Formule moléculaire |
C18H24P2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
4-dimethylphosphanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H24P2/c1-19(2)15-9-10-16-20(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
Clé InChI |
ZHHWQCCLLHCQNG-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


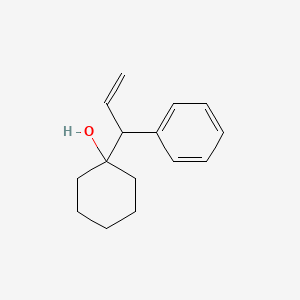


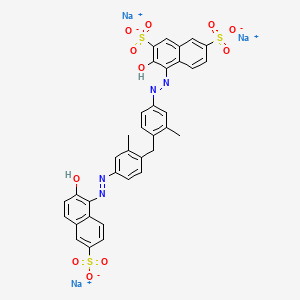


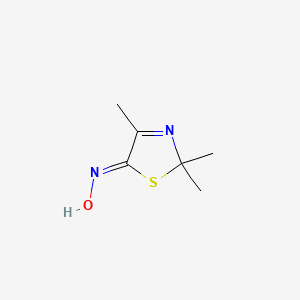
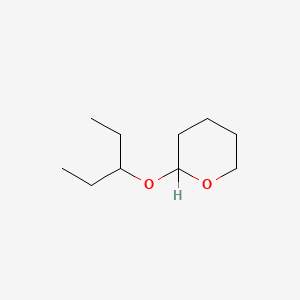
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)

